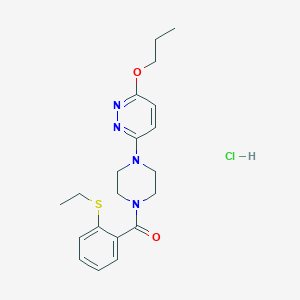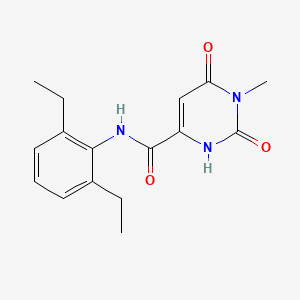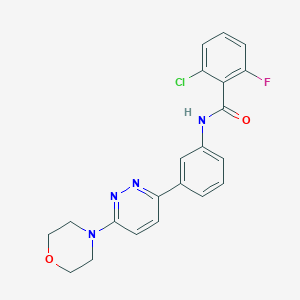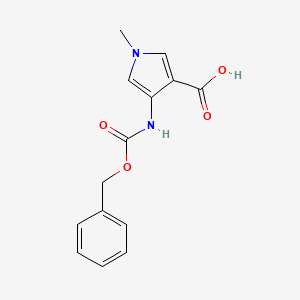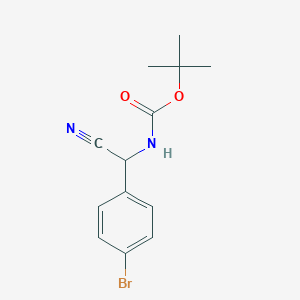
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is an organic compound with the molecular formula C13H15BrN2O2. It is a derivative of carbamate, featuring a tert-butyl group, a bromophenyl group, and a cyano group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Mechanism of Action
Mode of Action
It is known that carbamate compounds often act by interacting with enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which influence how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of Action
Carbamates in general can have a wide range of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of “Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate” can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis Reactions: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Reduction Reactions: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Hydrolysis Reactions: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium iodide yields the corresponding iodophenyl derivative.
Reduction Reactions: Reduction of the cyano group yields the corresponding amine.
Hydrolysis Reactions: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromophenyl)carbamate
- Tert-butyl (4-cyanophenyl)carbamate
- Tert-butyl (4-methylphenyl)carbamate
Uniqueness
Tert-butyl ((4-bromophenyl)(cyano)methyl)carbamate is unique due to the presence of both a bromophenyl group and a cyano group. This combination imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(4-bromophenyl)-cyanomethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIKQYQAWTADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
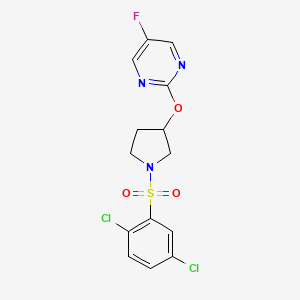
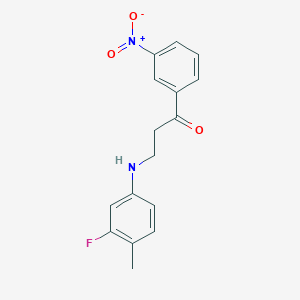
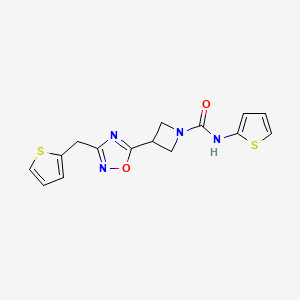
![N-{[4-(4-ETHOXYPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE](/img/structure/B3017253.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/new.no-structure.jpg)
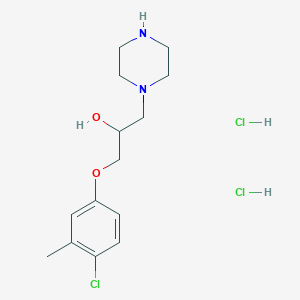
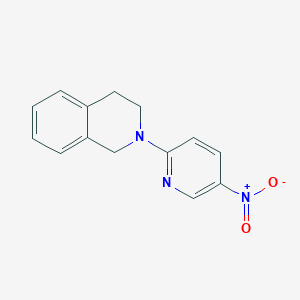
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)
![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)
